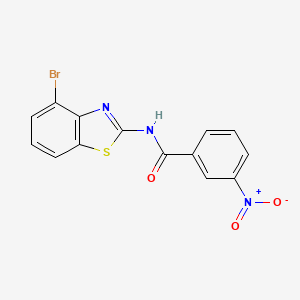![molecular formula C25H22FN3O2 B2391672 4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one CAS No. 848729-11-3](/img/structure/B2391672.png)
4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains several functional groups including a benzimidazole, a fluorobenzyl, and a pyrrolidinone. Benzimidazole is a type of organic compound that is a fusion of benzene and imidazole . It’s a heterocyclic aromatic organic compound that is important in a variety of biological and clinical applications .
Molecular Structure Analysis
Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Anticancer Activity
The benzimidazole scaffold has been extensively studied for its potential as an anticancer agent. Researchers have investigated derivatives like our compound due to their ability to inhibit cancer cell growth. The presence of the fluorobenzyl group and methoxyphenyl moiety may enhance its cytotoxic effects. Further studies are needed to explore its mechanism of action and potential clinical applications .
Antiviral Properties
Given the diverse biological activities of benzimidazoles, including antiviral effects, our compound could be explored as a potential antiviral agent. Researchers might investigate its efficacy against specific viruses, such as HIV or influenza. Structural modifications could optimize its antiviral activity .
Enzyme Inhibition
Thiosemicarbazones, a class of compounds containing sulfur and nitrogen, often exhibit enzyme inhibitory properties. Our compound’s thiosemicarbazone moiety suggests potential as an enzyme inhibitor. Researchers could explore its effects on specific enzymes, such as proteases or kinases, which play crucial roles in disease pathways .
Coordination Chemistry
Thiosemicarbazones are versatile ligands in coordination chemistry. Their ability to coordinate with metal ions makes them valuable for designing metal-based complexes. Our compound’s sulfur and nitrogen donors could form stable coordination complexes with transition metals. These complexes might find applications in catalysis or materials science .
Antioxidant Activity
The methoxyphenyl group in our compound may contribute to antioxidant properties. Antioxidants play a vital role in protecting cells from oxidative stress and preventing diseases associated with free radicals. Investigating its antioxidant capacity could reveal its potential health benefits .
Antifungal Potential
Thiosemicarbazones have demonstrated antifungal activity against various fungal strains. Researchers could evaluate our compound’s efficacy against specific pathogens, such as Candida species or dermatophytes. Its unique benzimidazole structure may enhance its antifungal properties .
properties
IUPAC Name |
4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O2/c1-31-23-13-7-6-12-22(23)28-16-18(14-24(28)30)25-27-20-10-4-5-11-21(20)29(25)15-17-8-2-3-9-19(17)26/h2-13,18H,14-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZQMHBNQBPUEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Isopropyl-2-(2-(phenylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2391592.png)
![6-Methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2391593.png)

![2-ethoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2391597.png)
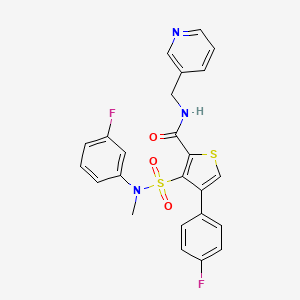
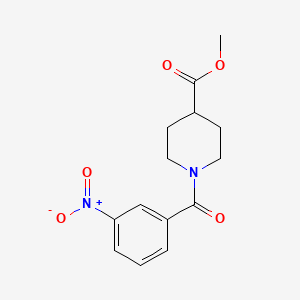
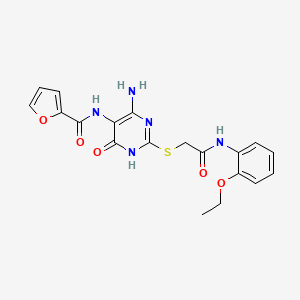

![4-[1-(4-Fluoro-benzyl)-1H-benzoimidazol-2-yl]-furazan-3-ylamine](/img/structure/B2391604.png)
![2,4-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2391605.png)
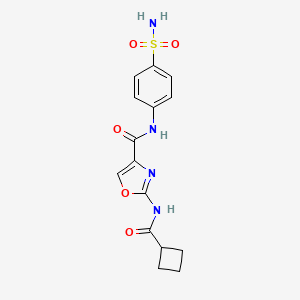
![N-(4-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)phenyl)acetamide oxalate](/img/structure/B2391609.png)
